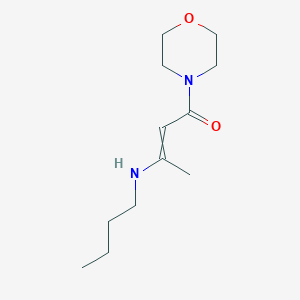
1-(1-Azidoethyl)-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Azidoethyl)-4-fluorobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl group, which is further connected to a benzene ring substituted with a fluorine atom
Métodos De Preparación
The synthesis of 1-(1-Azidoethyl)-4-fluorobenzene typically involves the azidation of an appropriate precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 1-(1-bromoethyl)-4-fluorobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include moderate temperatures and stirring to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
1-(1-Azidoethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form phosphorimidates.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reductions, and copper catalysts for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Azidoethyl)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: It is used in the synthesis of advanced materials, including polymers and explosives
Mecanismo De Acción
The mechanism by which 1-(1-Azidoethyl)-4-fluorobenzene exerts its effects is primarily through the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .
Comparación Con Compuestos Similares
1-(1-Azidoethyl)-4-fluorobenzene can be compared with other azido compounds, such as:
1-(Azidomethyl)-5H-tetrazole: Known for its high energy content and use in energetic materials.
1-Azidoethyl-5H-tetrazole: Similar in structure but with different reactivity and applications.
1-Azidoethyl-choline: Used in the synthesis of choline-containing phospholipids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other azido compounds.
Propiedades
Número CAS |
823189-13-5 |
|---|---|
Fórmula molecular |
C8H8FN3 |
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
1-(1-azidoethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-2-4-8(9)5-3-7/h2-6H,1H3 |
Clave InChI |
CDHHTJIEVYLEFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
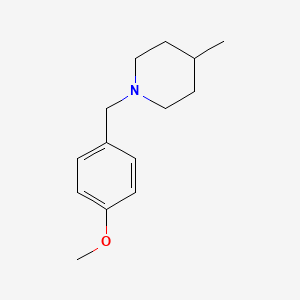
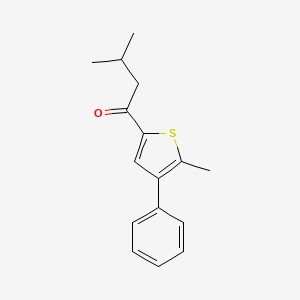
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
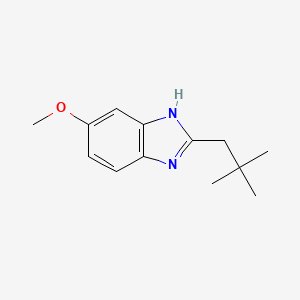
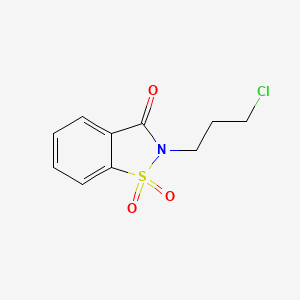

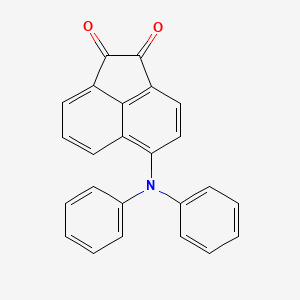
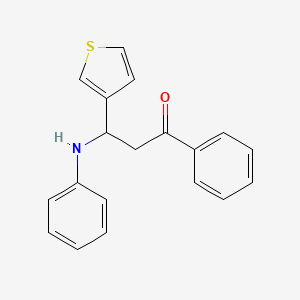
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)

